molecular formula C5H12ClN2O2P B193319 3-Dechloroethylifosfamide CAS No. 36761-83-8

3-Dechloroethylifosfamide

Cat. No. B193319
CAS RN: 36761-83-8
M. Wt: 198.59 g/mol
InChI Key: DZKGMGPLDJOVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a phosphorodiamide . Its molecular formula is C5H12ClN2O2P and it has a molecular weight of 198.59 g/mol .


Synthesis Analysis

The metabolism of the anticancer drug ifosfamide was investigated in Sprague-Dawley rats. Along with four known metabolites, namely N2-dechloroethylifosfamide, N3-dechloroethylifosfamide, alcoifosfamide, and isophosphoramide mustard, four new urinary metabolites were identified utilizing combined techniques of chemical modification/derivatization, capillary gas chromatography/chemical ionization mass spectrometry (ammonia), deuterium-labeling/ion cluster analysis, and chemical synthesis .


Molecular Structure Analysis

The IUPAC name for 3-Dechloroethylifosfamide is N - (2-chloroethyl)-2-oxo-1,3,2λ 5 -oxazaphosphinan-2-amine . The InChI is InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2, (H2,7,8,9) .


Chemical Reactions Analysis

The initial metabolism of ifosfamide consists of two different pathways: ring oxidation at the oxazaphosphorine ring to form 4-hydroxyifosfamide and dechloroethylation to form 2- or 3-dechloroethylifosfamide .


Physical And Chemical Properties Analysis

The density of 3-Dechloroethylifosfamide is 1.3±0.1 g/cm3. It has a boiling point of 272.1±42.0 °C at 760 mmHg and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

3-Dechloroethylifosfamide: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment: 3-Dechloroethylifosfamide, a derivative of the anticancer drug ifosfamide, is utilized in chemotherapy for treating various cancers. It shows antitumor activity against a range of cancers including small-cell and non-small-cell lung carcinoma, testicular tumors, soft tissue sarcomas, osteosarcomas, breast cancer, ovarian cancer, cervical carcinomas, malignant lymphomas, acute leukemias, multiple myelomas, plasma cell leukemia, head and neck cancer, melanoma, and prostatic cancer .

Pharmacokinetics and Pharmacodynamics Studies: Research has been conducted to understand the pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites like 3-Dechloroethylifosfamide. These studies aim to describe the behavior of the drug in the body and calculate its plasma exposure and urinary excretion .

Analytical Chemistry: 3-Dechloroethylifosfamide is used as an analyte in gas chromatography with nitrogen-phosphorus or mass spectrometry detection. This allows for the determination of ifosfamide and its metabolites in various samples .

Mass Spectrometry Studies: Mass spectrometry (MS) applications utilize 3-Dechloroethylifosfamide for quantification studies related to C-4 oxidation of ifosfamide. Deuterated analogs of the compound are often used as internal standards in these studies .

Synthesis and Background Research: As a derivative of ifosfamide with a chlorine atom replaced by a hydrogen atom at the 3-position, 3-Dechloroethylifosfamide’s synthesis and background are studied for its potential applications in medicinal chemistry and drug development.

Ambulatory Administration Studies: Studies on ambulatory administration of ifosfamide infusions involve 3-Dechloroethylifosfamide to determine optimal dosing schedules for effective cancer treatment while considering therapeutic index and cost .

Mechanism of Action

Target of Action

3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a metabolite of the chemotherapeutic agent ifosfamide . Its primary target is DNA . The compound exerts its cytotoxic effects by alkylating DNA, which can lead to cell death.

Mode of Action

3-Dechloroethylifosfamide is a prodrug , meaning it requires activation by enzymes within the body to exert its cytotoxic effects. The activated form of the drug alkylates DNA, which can lead to cell death. This interaction with DNA results in the disruption of DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis, or programmed cell death .

Biochemical Pathways

It is known that the compound is a metabolite of ifosfamide and is formed through its side-chain oxidation . This process is mediated by several CYP450 enzymes, including CYP3A4, CYP3A5, and CYP2B6 .

Pharmacokinetics

The pharmacokinetics of 3-Dechloroethylifosfamide are closely related to those of its parent compound, ifosfamide. Ifosfamide exhibits a phenomenon known as autoinduction, where its clearance rate increases with its concentration . This is characterized by an induction half-life of 11.5±1.0 h with 50% maximum induction at 33.0±3.6 µM ifosfamide . The renal recovery of ifosfamide is minor, with only 6.6% of the administered dose excreted unchanged and 9.8% as dechloroethylated metabolites .

Result of Action

The primary result of 3-Dechloroethylifosfamide’s action is the induction of cell death through DNA alkylation. This can lead to the effective treatment of various cancers, as the compound is cytotoxic to rapidly dividing cells . It can also lead to side effects such as hematological toxicity, neurotoxicity, and nephrotoxicity .

Action Environment

The action of 3-Dechloroethylifosfamide can be influenced by various environmental factors. For instance, the presence of specific isoenzymes responsible for ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Additionally, the duration of ifosfamide infusion influences the amount of 3-dechloroethylifosfamide that is produced .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets available online .

Future Directions

A thorough understanding of the pharmacokinetics, pharmacodynamics, toxicity, and pharmacogenomics of ifosfamide, highlighting the genes important in the variation in response to the drug, may provide insight into personalization of this drug . Further studies are needed to investigate the possibility of therapeutic drug monitoring (TDM) of ifosfamide .

  • "PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics"
  • "Identification of new metabolites of ifosfamide in rat urine using ion cluster technique"
  • "Distribution of ifosfamide and metabolites between plasma and…"
  • "Evaluation of the autoinduction of ifosfamide metabolism by a…"
  • "dechloroethylifosfamide | Semantic Scholar"

properties

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGMGPLDJOVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909416
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dechloroethylifosfamide

CAS RN

36761-83-8
Record name 3-Dechloroethylifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36761-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dechloroethylcyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DECHLOROETHYLIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Dechloroethylifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dechloroethylifosfamide
Reactant of Route 2
Reactant of Route 2
3-Dechloroethylifosfamide
Reactant of Route 3
Reactant of Route 3
3-Dechloroethylifosfamide
Reactant of Route 4
Reactant of Route 4
3-Dechloroethylifosfamide
Reactant of Route 5
3-Dechloroethylifosfamide
Reactant of Route 6
3-Dechloroethylifosfamide

Q & A

Q1: How is 3-Dechloroethylifosfamide formed in the body?

A1: 3-DCEIF is generated through the N-dechloroethylation of Ifosfamide [] or Cyclophosphamide [] primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6 [].

Q2: Is 3-DCEIF an active metabolite like Isophosphoramide Mustard?

A2: No, 3-DCEIF is considered an inactive metabolite. Unlike Isophosphoramide mustard, which directly interacts with DNA, 3-DCEIF does not possess alkylating properties and does not directly contribute to the cytotoxic effects of Ifosfamide [].

Q3: Why is 3-DCEIF formation important if it’s inactive?

A3: 3-DCEIF formation signifies a detoxification pathway competing with the activation of Ifosfamide []. Monitoring its levels provides insights into the balance between Ifosfamide activation and inactivation, which can impact therapeutic efficacy and toxicity [].

Q4: What is the significance of 3-DCEIF in relation to Chloroacetaldehyde?

A4: 3-DCEIF and the nephrotoxic metabolite Chloroacetaldehyde (CAA) are produced in equimolar amounts during Ifosfamide metabolism []. Therefore, 3-DCEIF levels can indirectly indicate the extent of CAA formation and potential for nephrotoxicity [].

Q5: How does the route of Ifosfamide administration impact 3-DCEIF formation?

A5: Oral administration of Ifosfamide has been linked to a higher incidence of encephalopathy compared to intravenous administration, and while the exact reason remains unclear, studies show no significant differences in the metabolic pattern of Ifosfamide, including 3-DCEIF formation, based on the route of administration [].

Q6: What is the significance of autoinduction in Ifosfamide metabolism?

A6: Ifosfamide exhibits autoinduction, meaning its metabolism, including 3-DCEIF formation, increases with repeated dosing. This leads to lower Ifosfamide exposure and potentially altered metabolite ratios, necessitating dose adjustments during treatment [, ].

Q7: Is there significant inter-individual variability in 3-DCEIF formation?

A7: Yes, considerable inter-individual variability exists in 3-DCEIF production, likely due to factors such as genetics, age, liver function, and co-administered medications [, ].

Q8: Do genetic polymorphisms influence 3-DCEIF levels?

A8: Polymorphisms in genes encoding glutathione S-transferases (GSTs), particularly GSTP1, have been associated with altered 3-DCEIF excretion and potentially influence Ifosfamide-induced toxicity [].

Q9: How do drug-drug interactions affect 3-DCEIF formation?

A9: Co-administration of drugs that inhibit or induce CYP enzymes, such as ketoconazole [] or rifampin [], can significantly alter Ifosfamide metabolism and consequently impact 3-DCEIF levels.

Q10: Can 3-DCEIF levels be used to personalize Ifosfamide therapy?

A10: While not a direct therapeutic target, monitoring 3-DCEIF levels, along with other Ifosfamide metabolites, may provide valuable information for personalizing therapy, optimizing efficacy, and minimizing toxicity [, ].

Q11: How is 3-DCEIF measured in biological samples?

A11: Sensitive and selective analytical methods, including gas chromatography (GC) [, , ] and liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) [, ], have been developed for quantifying 3-DCEIF in plasma and urine.

Q12: What are the advantages of using LC/MS/MS for 3-DCEIF analysis?

A12: LC/MS/MS methods offer high sensitivity, selectivity, and the ability to simultaneously measure multiple Ifosfamide metabolites, including 3-DCEIF, in a single run, facilitating comprehensive pharmacokinetic studies [, ].

Q13: What is the significance of enantioselective analysis of 3-DCEIF?

A13: Ifosfamide exists as enantiomers, and their metabolism can differ. Enantioselective analysis, achievable through chiral chromatography coupled with mass spectrometry [], allows for the separate quantification of (R)- and (S)-3-DCEIF, potentially providing deeper insights into the stereoselective metabolism and toxicity of Ifosfamide [].

Q14: How does 3-DCEIF relate to Ifosfamide-induced neurotoxicity?

A14: While the exact mechanisms of Ifosfamide-induced neurotoxicity are complex and not fully understood, 3-DCEIF, alongside other metabolites, has been implicated as a potential contributing factor [, ]. High levels of 3-DCEIF might indicate increased production of neurotoxic metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.